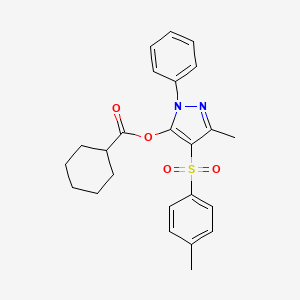

![molecular formula C11H14N2O B2860590 3-[2-(methylamino)ethyl]-1H-indol-4-ol CAS No. 28363-70-4](/img/structure/B2860590.png)

3-[2-(methylamino)ethyl]-1H-indol-4-ol

Vue d'ensemble

Description

Mécanisme D'action

La norpsilocine exerce ses effets principalement par son action d’agoniste presque complet du récepteur 5-HT2A . Ce récepteur est associé aux effets psychédéliques de composés comme la psilocine. Les cibles moléculaires et les voies exactes impliquées sont encore à l’étude, mais il est connu qu’elle interagit avec les récepteurs de la sérotonine dans le cerveau .

Composés similaires :

Psilocine : La norpsilocine est plus puissante que la psilocine au niveau du récepteur 5-HT2A.

Baéocystine : La norpsilocine est supposée être un métabolite déphosphorylé de la baéocystine.

Aéruginascine : Un autre dérivé de la tryptamine présent dans les champignons magiques.

Unicité : La norpsilocine est unique en raison de sa plus grande puissance au niveau du récepteur 5-HT2A par rapport à la psilocine et de son potentiel en tant que métabolite déphosphorylé de la baéocystine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la norpsilocine implique plusieurs étapes :

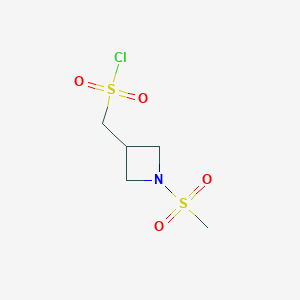

Synthèse du chlorure d’acyle : Elle est réalisée à partir de la 4-acétyoxyindole et du chlorure d’oxalyle.

Réaction avec la N-benzylméthylamine ou la dibenzylamine : Elle donne les cétoamides souhaitées.

Réduction des cétoamides : À l’aide d’hydrure de lithium et d’aluminium dans le tétrahydrofurane et le 2-méthyltétrahydrofurane.

Phosphorylation : À l’aide d’hydrure de sodium, de tétrahydrofurane et de chlorure de phosphoryle d’ortho-xylène.

Hydrogénolyse catalytique : À l’aide de palladium sur carbone ou d’un catalyseur d’hydroxyde de palladium.

Méthodes de production industrielle : La production industrielle de la norpsilocine en est encore à ses débuts, principalement en raison de sa récente découverte et de la complexité de sa synthèse. Les méthodes actuelles se concentrent sur la production à l’échelle du laboratoire, avec des recherches en cours pour optimiser et intensifier le processus .

Types de réactions :

Oxydation : La norpsilocine peut subir des réactions d’oxydation, bien que les conditions et les réactifs spécifiques pour ces réactions soient encore à l’étude.

Réduction : La réduction de la norpsilocine implique l’utilisation d’hydrure de lithium et d’aluminium.

Substitution : Des réactions de substitution peuvent se produire sur le cycle indole, bien que les études détaillées soient limitées.

Réactifs et conditions courants :

Oxydation : Les réactifs et les conditions spécifiques sont encore à l’étude.

Réduction : Hydrure de lithium et d’aluminium dans le tétrahydrofurane.

Substitution : Les conditions varient en fonction de la réaction de substitution spécifique.

Principaux produits : Les principaux produits formés à partir de ces réactions sont encore à l’étude, avec des recherches en cours pour les identifier et les caractériser.

4. Applications de la recherche scientifique

Chimie : Utilisée pour étudier la relation structure-activité des dérivés de la tryptamine.

Biologie : Etudiée pour son interaction avec les récepteurs de la sérotonine.

Médecine : Applications thérapeutiques potentielles en santé mentale, bien que des recherches supplémentaires soient nécessaires.

Industrie : Utilisation potentielle dans le développement de nouveaux composés psychédéliques

Applications De Recherche Scientifique

Chemistry: Used to study the structure-activity relationship of tryptamine derivatives.

Biology: Investigated for its interaction with serotonin receptors.

Medicine: Potential therapeutic applications in mental health, although more research is needed.

Industry: Potential use in the development of new psychedelic compounds

Comparaison Avec Des Composés Similaires

Psilocin: Norpsilocin is more potent than psilocin at the 5-HT2A receptor.

Baeocystin: Norpsilocin is hypothesized to be a dephosphorylated metabolite of baeocystin.

Aeruginascin: Another tryptamine derivative found in magic mushrooms.

Uniqueness: Norpsilocin is unique due to its higher potency at the 5-HT2A receptor compared to psilocin and its potential as a dephosphorylated metabolite of baeocystin .

Propriétés

IUPAC Name |

3-[2-(methylamino)ethyl]-1H-indol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9/h2-4,7,12-14H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJOWJUQGYWRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336988 | |

| Record name | Norpsilocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28363-70-4 | |

| Record name | Norpsilocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norpsilocin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL6QDJ5TMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Norpsilocin and how does it differ from Psilocin?

A: Norpsilocin (4-hydroxy-N-methyltryptamine) is a tryptamine alkaloid found in psilocybin-containing mushrooms. It is structurally very similar to psilocin, the primary psychoactive metabolite of psilocybin. The key difference lies in the presence of a secondary methylamine group in norpsilocin, while psilocin has a tertiary dimethylamine group. This seemingly minor structural difference significantly impacts their effects in vivo [, ].

Q2: How does Norpsilocin interact with the serotonin 2A receptor?

A: Norpsilocin acts as a potent agonist at the serotonin 2A receptor (5-HT2A) in vitro []. This means it binds to the receptor and activates it, mimicking the effects of serotonin at this specific receptor subtype.

Q3: Does Norpsilocin produce the same psychedelic effects as Psilocin?

A: While norpsilocin shows potent activity at the 5-HT2A receptor in vitro, it is devoid of psychedelic-like effects in vivo, unlike psilocin []. Research suggests this discrepancy arises from differences in their central nervous system (CNS) bioavailability, likely due to the reduced lipophilicity of norpsilocin compared to psilocin [, ].

Q4: What are the metabolic pathways of Norpsilocin?

A: While detailed metabolic studies specifically on norpsilocin are limited, research suggests that it might be a metabolite of psilocin through the action of CYP2D6 enzyme []. This finding highlights the complex metabolic interplay between various tryptamine derivatives found in psilocybin-containing mushrooms.

Q5: Are there any known applications for Norpsilocin or its derivatives?

A: Currently, norpsilocin and its derivatives are primarily research chemicals used to explore the structure-activity relationships of tryptamine compounds and their interactions with various CNS targets. While their therapeutic potential remains to be fully elucidated, understanding their pharmacological profiles contributes to the broader investigation of psychedelic compounds for potential therapeutic applications [, ].

Q6: What is the significance of studying Norpsilocin in the context of psychedelic research?

A: Norpsilocin serves as a crucial molecule for understanding the subtle structure-activity relationships governing the psychedelic effects of tryptamines. By studying how modifications to its structure impact its pharmacological activity and CNS penetration, researchers can gain valuable insights into the design and development of potentially safer and more effective psychedelic-inspired therapeutics [, , ]. Additionally, investigating its metabolic pathways and interactions with other CNS targets can shed light on the complex pharmacological interplay within this class of compounds [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2860509.png)

![3-Methyl-6-[4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2860513.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2860516.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2860521.png)